2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound that features a triazole ring, a sulfanyl group, and a substituted acetamide moiety
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazoles, are known to have a wide spectrum of pharmacological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Mode of Action
It’s known that 1,2,4-triazoles, which are part of the compound’s structure, can inhibit various enzymes and interact with different biological targets . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the context of its use.
Biochemical Pathways
Compounds with a similar structure have been reported to affect various biochemical pathways . For instance, some 1,2,4-triazoles are known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Pharmacokinetics
It’s known that the compound is a white crystalline solid with high solubility in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the context of its use. Given the wide range of activities associated with 1,2,4-triazoles , the compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s high solubility in water could influence its distribution in aqueous environments. Additionally, the compound is reported to have minimal impact on humans and the environment under general use conditions .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been reported to be a potent inhibitor of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with 3-chloro-4-fluoroaniline in the presence of an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.
Amines: Formed from reduction of nitro groups.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Agriculture: Used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with similar biological activities.
4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides: Known for their antifungal and antibacterial properties.
Uniqueness
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is unique due to its combination of a triazole ring, sulfanyl group, and substituted acetamide moiety, which confer distinct chemical reactivity and biological activity .
Biological Activity
The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₈ClF N₅S
- Molecular Weight : 239.7 g/mol
- CAS Number : 338751-47-6
- Melting Point : 130–133 °C
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with appropriate acylating agents in the presence of a sulfhydryl group to form the desired acetamide derivative. The methodologies may vary, but they often utilize microwave-assisted synthesis for efficiency and yield improvement.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | MDA-MB-231 (breast cancer) | 25.0 |
Compound B | PC3 (prostate cancer) | 30.0 |
Compound C | A431 (skin cancer) | 22.5 |
These values suggest a promising anticancer activity profile, particularly in the context of breast and prostate cancer treatments .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results highlight its potential role in combating bacterial infections, especially in antibiotic-resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Triazole Ring : Essential for anticancer activity; modifications to this ring can enhance potency.
- Chloro and Fluoro Substituents : These halogens contribute to increased lipophilicity and improved binding affinity to biological targets.
- Sulfanyl Group : This functional group is critical for antimicrobial activity and may facilitate interactions with bacterial enzymes.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.
- Mechanistic Studies : Molecular docking studies revealed that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways, suggesting mechanisms through which it exerts its anticancer effects .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN5OS/c11-6-3-5(1-2-7(6)12)14-8(18)4-19-10-15-9(13)16-17-10/h1-3H,4H2,(H,14,18)(H3,13,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIMBIKZGVIAAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NNC(=N2)N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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